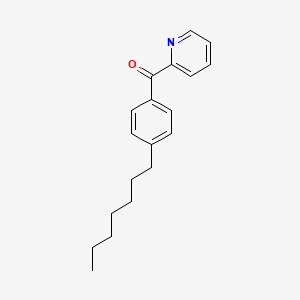

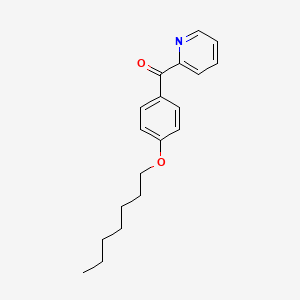

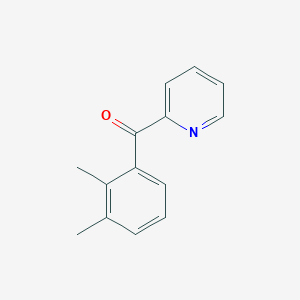

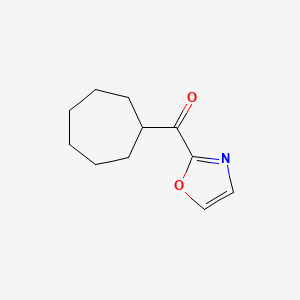

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester” is a chemical compound that has been studied for its potential chemotherapeutic activity against drug-resistant Mycobacterium tuberculosis . It is a derivative of 5-phenyl-3-isoxazolecarboxylic acid methyl esters .

Synthesis Analysis

The synthesis of this compound involves the use of diethyl oxalate or dimethyl oxalate, t-BuONa, and THF at 0 °C to room temperature for 2 hours. This is followed by a reflux process with NH2OH.HCl in either EtOH or MeOH for 6 hours .科学的研究の応用

Drug Discovery and Medicinal Chemistry

Isoxazoles, such as 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester , are a class of compounds that have been identified as a privileged scaffold in drug discovery . They are commonly found in many commercially available drugs and are significant due to their ability to bind to biological targets based on their chemical diversity. The development of robust synthetic methods for these heterocyclic molecules accelerates drug discovery programs.

Antitubercular Agents

Recent studies have highlighted the potential of isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents . These compounds have shown potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of Tuberculosis (TB). This suggests that derivatives of 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester could be a new chemotype for TB treatment.

Synthesis of Penicillin Intermediates

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester: has been used in the preparation of intermediates for the synthesis of penicillin . This application is crucial as it contributes to the production of one of the most widely used classes of antibiotics.

Solid Support Synthesis of Isoxazolopyridone Derivatives

This compound has also been utilized for acylation during the solid support synthesis of isoxazolopyridone derivatives . Such derivatives are important for the development of various pharmacologically active molecules.

Growth Inhibitors of Mycobacterium tuberculosis

Isoxazole carboxylic acid esters have been rationally designed as growth inhibitors of Mycobacterium tuberculosis . This application is particularly relevant for the development of new drugs that can combat TB, especially in the face of increasing drug resistance.

Eco-Friendly Synthetic Strategies

The compound is also significant in the context of developing eco-friendly synthetic strategies for isoxazole synthesis . Metal-free synthetic routes are desirable due to the disadvantages associated with metal-catalyzed reactions, such as high costs, toxicity, and environmental concerns.

Nanocatalysis

Researchers involved in the study of isoxazoles are also interested in applications within nanocatalysis . This field explores the use of nanomaterials as catalysts, which can enhance the efficiency of chemical reactions, including those involving isoxazoles.

Sensing Applications

Finally, the compound’s derivatives are being explored for their potential in sensing applications . This could involve the development of sensors that detect specific biological or chemical substances, with isoxazoles playing a key role due to their reactivity and selectivity.

作用機序

Target of Action

Similar compounds have been found to target proteins like mtb protein-tyrosine-phosphatase (mptp), a virulence factor secreted by mycobacterium tuberculosis into host macrophages .

Mode of Action

It is known that similar compounds interact with their targets, compromising the immune response of the host and assisting in the intra-macrophage survival and persistence of mycobacterium tuberculosis infection .

Biochemical Pathways

Similar compounds have been found to affect the pathways related to the immune response of host macrophages .

Result of Action

Similar compounds have been found to compromise the immune response of the host, assisting in the intra-macrophage survival and persistence of mycobacterium tuberculosis infection .

Action Environment

It is known that environmental factors can influence the efficacy and stability of similar compounds .

特性

IUPAC Name |

methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(16-13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJNJDZAQVBQKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628526 |

Source

|

| Record name | Methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester | |

CAS RN |

773876-11-2 |

Source

|

| Record name | Methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。